Cas no 10048-32-5 (2H-Pyran-2-one,5,6-dihydro-6-methyl-, (6S)-)

10048-32-5 structure
Nome del prodotto:2H-Pyran-2-one,5,6-dihydro-6-methyl-, (6S)-
2H-Pyran-2-one,5,6-dihydro-6-methyl-, (6S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Pyran-2-one,5,6-dihydro-6-methyl-, (6S)-
- (S)-parasorbic acid
- PARASORBICACID
- (+)-Parasorbinsaeure
- (+)-Parasorbinsaeure [German]
- (S)-(+)-5,6-Dihydro-6-methyl-2H-pyran-2-one
- 2-Hexen-5,1-olide
- 2-Hexenoic acid, 5-hydroxy-, delta-lactone
- 2H-Pyran
- 2H-Pyran-2-one, 5,6-dihydro-6-methyl-
- 5-Hydroxy-2-hexenoic acid lactone
- BRN 0080685
- gamma-Hexenolactone
- Hexenollactone
- Kyselina paraskorbova
- Kyselina paraskorbova [Czech]
- Parascorbic acid
- Sorbic oil
- 5-17-09-00130 (Beilstein Handbook Reference)
- PARASORBIC ACID [MI]
- 2H-Pyran-2-one, 5,6-dihydro-6-methyl-, (6S)-
- DCN48OUK3T
- CHEMBL2252704
- 5-hydroxy-2-hexenoic acid delta lactone
- DTXSID10893607
- UNII-DCN48OUK3T
- EN300-7587224
- (2S)-2-methyl-2,3-dihydropyran-6-one
- 10048-32-5
- PARASORBIC ACID [IARC]
- C08502
- AKOS006278774
- Parasorbic acid
- SCHEMBL2686203
- (S)-(+)-PARASORBIC ACID
- 2H-Pyran-2-one, 5,6-dihydro-6-methyl-, (S)-
- (S)-6-METHYL-5,6-DIHYDRO-2-PYRONE
- (s)-2-hexen-5-olide
- DB14121
- NS00069814
- (+)-(6S)-PARASORBIC ACID
- (6S)-6-methyl-5,6-dihydro-2H-pyran-2-one
- 2H-PYRAN-2-ONE, 5,6-DIHYDRO-6-METHYL-, (S)-(+)-
- CHEBI:7926
- Q27107618
-
- Inchi: InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3/t5-/m0/s1
- Chiave InChI: DYNKRGCMLGUEMN-YFKPBYRVSA-N
- Sorrisi: C[C@H]1CC=CC(=O)O1
Proprietà calcolate
- Massa esatta: 112.05244
- Massa monoisotopica: 112.052
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 8
- Conta legami ruotabili: 0
- Complessità: 127
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3Ų
- XLogP3: 1.1
Proprietà sperimentali
- Colore/forma: Liquido oleoso, odore aromatico dolce
- Densità: d418 1.079
- Punto di ebollizione: bp14 104-105°; bp22 119-123°
- Punto di infiammabilità: 86°C
- Indice di rifrazione: nD25 1.4682
- PSA: 26.3
- LogP: 0.87800
- Solubilità: Solubile in acqua, facilmente solubile in etanolo \ etere
- Rotazione specifica: D18 +49.3°; D19 +210° (c = 2 in alc)
2H-Pyran-2-one,5,6-dihydro-6-methyl-, (6S)- Informazioni sulla sicurezza
- Tossicità:LD50 in mice (mg/kg): 420 ±6.3 i.p.; 195 ±13.6 i.v. (Meyer, Kretzschmar)
2H-Pyran-2-one,5,6-dihydro-6-methyl-, (6S)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7587224-0.1g |
(6S)-6-methyl-5,6-dihydro-2H-pyran-2-one |
10048-32-5 | 95.0% | 0.1g |
$470.0 | 2025-03-22 | |
Enamine | EN300-7587224-0.25g |
(6S)-6-methyl-5,6-dihydro-2H-pyran-2-one |
10048-32-5 | 95.0% | 0.25g |
$672.0 | 2025-03-22 | |
Enamine | EN300-7587224-1.0g |
(6S)-6-methyl-5,6-dihydro-2H-pyran-2-one |
10048-32-5 | 95.0% | 1.0g |
$1357.0 | 2025-03-22 | |
Enamine | EN300-7587224-0.5g |
(6S)-6-methyl-5,6-dihydro-2H-pyran-2-one |
10048-32-5 | 95.0% | 0.5g |
$1058.0 | 2025-03-22 | |
Aaron | AR009RTP-100mg |
PARASORBICACID |
10048-32-5 | 95% | 100mg |
$672.00 | 2025-02-14 | |
Aaron | AR009RTP-50mg |
PARASORBICACID |
10048-32-5 | 95% | 50mg |
$459.00 | 2025-02-14 | |
Enamine | EN300-7587224-0.05g |
(6S)-6-methyl-5,6-dihydro-2H-pyran-2-one |
10048-32-5 | 95.0% | 0.05g |
$315.0 | 2025-03-22 | |
Enamine | EN300-7587224-2.5g |
(6S)-6-methyl-5,6-dihydro-2H-pyran-2-one |
10048-32-5 | 95.0% | 2.5g |
$2660.0 | 2025-03-22 | |
Aaron | AR009RTP-10g |
PARASORBICACID |
10048-32-5 | 95% | 10g |
$8051.00 | 2023-12-16 | |
Aaron | AR009RTP-1g |
PARASORBICACID |
10048-32-5 | 95% | 1g |
$1891.00 | 2025-02-14 |
2H-Pyran-2-one,5,6-dihydro-6-methyl-, (6S)- Letteratura correlata
-
Jonathan Gro?,Caroline Grundke,Johannes Rocker,Anthony J. Arduengo,Till Opatz Chem. Commun. 2021 57 9979
-
2. Biosynthesis of parasorbic acid (hex-2-en-5-olide) by the rowan berry (Sorbus aucuparia L.)L. Crombie,Patricia A. Firth J. Chem. Soc. C 1968 2852
-
3. Reactivity descriptor for the retro Diels–Alder reaction of partially saturated 2-pyrones: DFT study on substituents and solvent effectsTuhin S. Khan,Shelaka Gupta,Md. Imteyaz Alam,M. Ali Haider RSC Adv. 2016 6 101697
-
Gourav Shrivastav,Tuhin S. Khan,Manish Agarwal,M. Ali Haider React. Chem. Eng. 2020 5 651
-
Mei Chia,Thomas J. Schwartz,Brent H. Shanks,James A. Dumesic Green Chem. 2012 14 1850
10048-32-5 (2H-Pyran-2-one,5,6-dihydro-6-methyl-, (6S)-) Prodotti correlati
- 51154-96-2(2H-Pyran-2-one,5,6-dihydro-6-pentyl-, (6R)-)
- 54814-64-1((±)-Massoilactone)
- 16400-72-9(2H-Pyran-2-one,6-heptyl-5,6-dihydro-)
- 78323-98-5(Dansyl-morpholine)
- 1353982-96-3(4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile)
- 1956332-39-0(3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride)
- 1366285-83-7((3S)-3-(5-chlorofuran-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1783756-96-6(2,2,3-Trifluoro-5-methylhexanoic acid)
- 2763999-43-3(3-iodo-1-methyl-1H-pyrazole-5-sulfonyl fluoride)
- 386278-24-6([(2,3-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
